

# Application Notes and Protocols for Voriconazole TDM using Voriconazole-d3

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## Compound of Interest

Compound Name: Voriconazole-d3

Cat. No.: B562635

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## Introduction

Voriconazole is a broad-spectrum triazole antifungal agent utilized for the treatment of invasive fungal infections, particularly those caused by *Aspergillus* species.[1][2] Therapeutic Drug Monitoring (TDM) of voriconazole is crucial due to its narrow therapeutic window and significant inter-individual pharmacokinetic variability.[2][3] Factors such as genetic polymorphisms in the CYP2C19 enzyme, liver function, and drug-drug interactions can lead to unpredictable plasma concentrations, potentially resulting in sub-therapeutic levels or toxicity.[2][3] To ensure accurate quantification, a stable isotope-labeled internal standard, **Voriconazole-d3**, is commonly employed to compensate for variations during sample preparation and analysis.

This document provides detailed application notes and protocols for the sample preparation of voriconazole in human plasma/serum for TDM, utilizing **Voriconazole-d3** as the internal standard, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The described methods include Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

## I. Sample Preparation Protocols

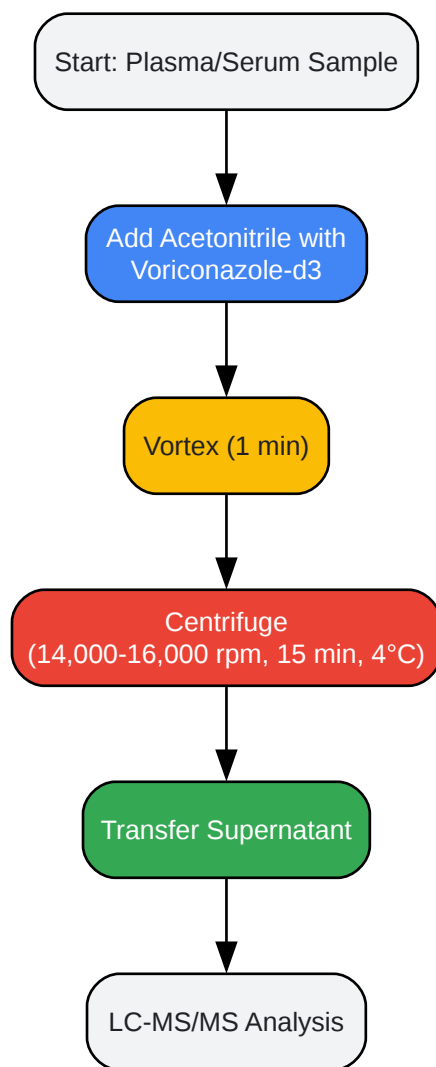
### Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for sample clean-up. It involves the addition of an organic solvent or an acid to the plasma or serum sample to denature and precipitate proteins.

## Experimental Protocol:

- Pipette 100 µL of the patient's plasma or serum sample into a microcentrifuge tube.
- Add 200 µL of ice-cold acetonitrile containing the internal standard, **Voriconazole-d3**.
- Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
- Centrifuge the sample at 14,000-16,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.<sup>[1][4]</sup>
- Carefully transfer the supernatant to a clean tube or a well plate.
- The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase.

## Workflow Diagram:



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Caption: Workflow for Protein Precipitation of Voriconazole.

## Liquid-Liquid Extraction (LLE)

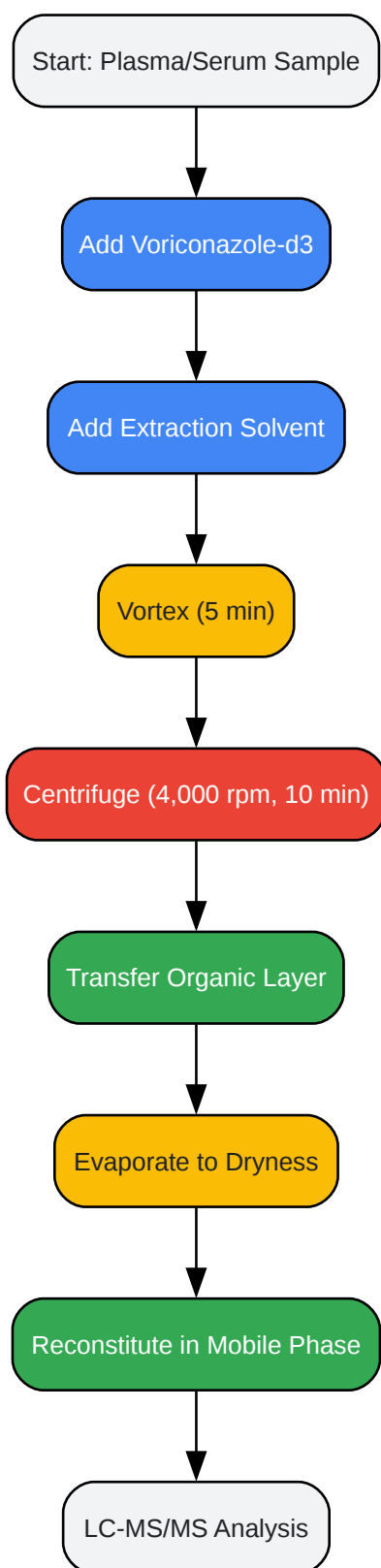
Liquid-liquid extraction separates analytes from the sample matrix based on their differential solubility in two immiscible liquid phases.

Experimental Protocol:

- Pipette 120  $\mu$ L of the plasma or serum sample into a glass tube.<sup>[5]</sup>
- Add the internal standard, **Voriconazole-d3**.

- Add 600  $\mu$ L of an appropriate organic extraction solvent (e.g., methyl tert-butyl ether or a mixture of ethyl acetate and hexane).
- Vortex the mixture vigorously for 5 minutes.
- Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.
- Transfer the upper organic layer to a clean tube.
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100  $\mu$ L of the mobile phase.
- Inject an aliquot into the LC-MS/MS system.

Workflow Diagram:



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Caption: Workflow for Liquid-Liquid Extraction of Voriconazole.

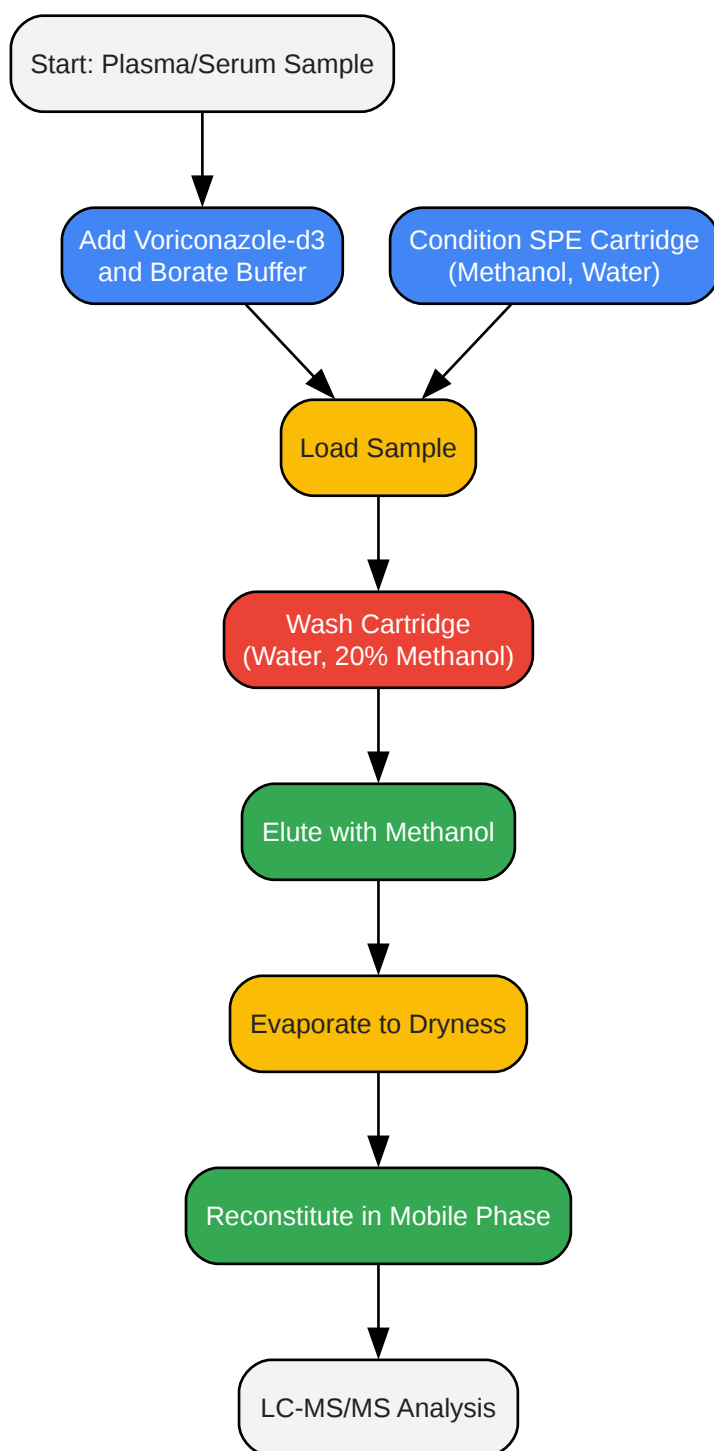
## Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly selective sample preparation technique that separates components of a mixture based on their physical and chemical properties.

### Experimental Protocol:

- Condition an SPE cartridge (e.g., C18, 100 mg) by sequentially passing 1 mL of methanol and 1 mL of water.[\[6\]](#)
- Pipette 500 µL of the plasma or serum sample into a tube.
- Add the internal standard, **Voriconazole-d3**.
- Add 700 µL of 0.2 M borate buffer (pH 9.0) to the sample.[\[6\]](#)
- Load the buffered sample onto the conditioned SPE cartridge.
- Wash the cartridge with 1 mL of water followed by 1 mL of 20% methanol in water to remove interferences.
- Elute the voriconazole and **Voriconazole-d3** with 1 mL of methanol.
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 µL of the mobile phase.
- Inject an aliquot into the LC-MS/MS system.

### Workflow Diagram:



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Caption: Workflow for Solid-Phase Extraction of Voriconazole.

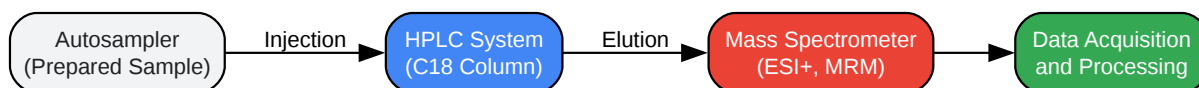
## II. LC-MS/MS Analysis

The analysis is typically performed using a reversed-phase C18 column with a gradient elution.

Typical LC-MS/MS Parameters:

- LC Column: C18 column (e.g., 2.7  $\mu\text{m}$ , 3.0 x 50 mm)[7]
- Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
- Flow Rate: 0.4-0.5 mL/min[7][8]
- Injection Volume: 1-10  $\mu\text{L}$ [9][10]
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- MRM Transitions:
  - Voriconazole: m/z 350.1  $\rightarrow$  281.1[10][11]
  - **Voriconazole-d3**: m/z 353.1  $\rightarrow$  284.1 (hypothetical, based on a +3 Da shift)

LC-MS/MS Analysis Workflow:



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Caption: General workflow for LC-MS/MS analysis.

### III. Quantitative Data Summary

The following tables summarize the performance characteristics of the different sample preparation methods for voriconazole analysis as reported in various studies.

Table 1: Method Validation Parameters for Protein Precipitation



Parameter	Reported Value	Reference
Linearity Range	0.1 - 10.0 µg/mL	<a href="#">[8]</a> <a href="#">[12]</a>
LLOQ	0.05 - 0.2 µg/mL	<a href="#">[1]</a> <a href="#">[13]</a>
Intra-day Precision (%CV)	< 8.97%	<a href="#">[8]</a> <a href="#">[12]</a>
Inter-day Precision (%CV)	< 7.68%	<a href="#">[8]</a> <a href="#">[12]</a>
Accuracy	90.08% - 112.23%	<a href="#">[8]</a>
Recovery	84.63% - 107.11%	<a href="#">[8]</a> <a href="#">[13]</a>

Table 2: Method Validation Parameters for Liquid-Liquid Extraction

Parameter	Reported Value	Reference
Linearity Range	0.2 - 20 µg/mL	<a href="#">[5]</a>
LLOQ	0.2 µg/mL	<a href="#">[5]</a>
Intra-day Precision (%CV)	0.78% - 3.01%	<a href="#">[5]</a>
Inter-day Precision (%CV)	1.52% - 4%	<a href="#">[5]</a>
Accuracy	99.3% - 101%	<a href="#">[5]</a>
Recovery	99.2% - 101%	<a href="#">[5]</a>

Table 3: Method Validation Parameters for Solid-Phase Extraction

Parameter	Reported Value	Reference
Linearity Range	0.2 - 10 µg/mL	[6]
LLOQ	0.2 µg/mL	[6]
Intra-day Precision (%CV)	Not explicitly stated, but inter-day was <16%	[6]
Inter-day Precision (%CV)	7.8% - 16%	[6]
Accuracy	Within acceptable limits as per validation guidelines	[6]
Recovery	89.3% - 100.4%	[6]

## Conclusion

The choice of sample preparation technique for voriconazole TDM depends on the specific requirements of the laboratory, including sample throughput, desired level of cleanliness, and available instrumentation. Protein precipitation offers a rapid and simple workflow, while liquid-liquid extraction and solid-phase extraction provide cleaner extracts, potentially reducing matrix effects and improving assay sensitivity and robustness. The use of **Voriconazole-d3** as an internal standard is highly recommended for all methods to ensure the accuracy and precision of the results.

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